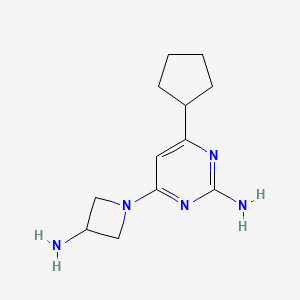
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine Piperidine derivatives are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-aminopiperidine with glyoxal or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of catalysts, such as transition metal complexes, can also be employed to improve reaction rates and selectivity. Additionally, purification techniques like crystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(4-Aminopiperidin-1-yl)-2-oxoethanone or 1-(4-Aminopiperidin-1-yl)-2-carboxylic acid.
Reduction: Formation of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanol.
Substitution: Formation of halogenated derivatives such as 1-(4-Aminopiperidin-1-yl)-2-chloroethanone.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The piperidine ring is known to interact with various biological pathways, including neurotransmitter receptors and ion channels, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of a hydroxyl group.
1-(4-Aminopiperidin-1-yl)-2-oxoethanone: Contains a ketone group instead of a hydroxyl group.
1-(4-Aminopiperidin-1-yl)-2-chloroethanone: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C7H14N2O2/c8-6-1-3-9(4-2-6)7(11)5-10/h6,10H,1-5,8H2 |
InChI Key |
XOMJXGKEJVCZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


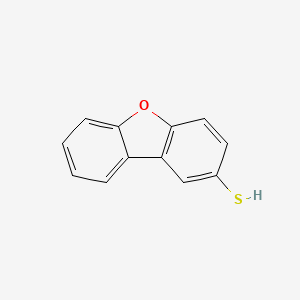

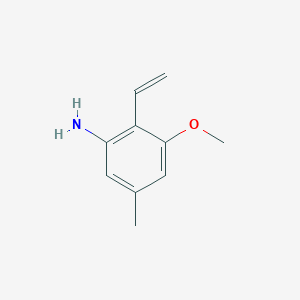
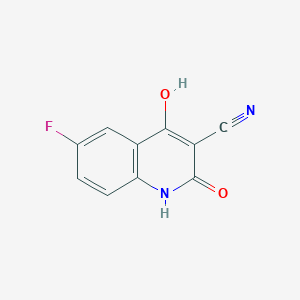
![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)
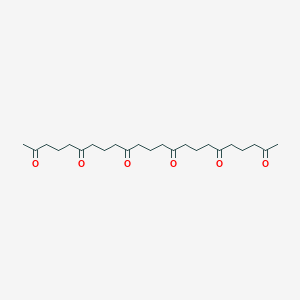



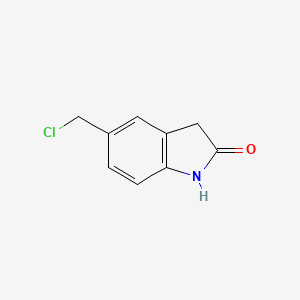
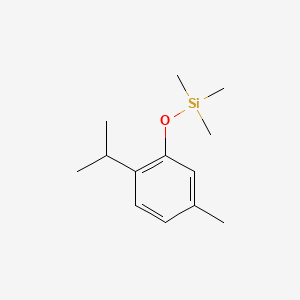
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)

